epi-Sancycline Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

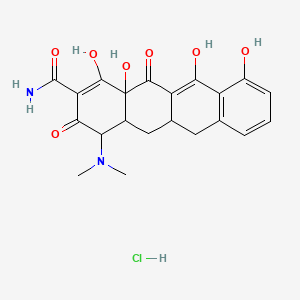

epi-Sancycline Hydrochloride: is a semi-synthetic antibiotic related to the tetracycline class of antibiotics. It is the 4-epimer of Sancycline and has a molecular formula of C21H23ClN2O7 with a molecular weight of 450.87 . Tetracyclines are known for their broad-spectrum antibacterial activity and are used to treat various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of epi-Sancycline Hydrochloride involves the epimerization of Sancycline. One method includes subjecting Sancycline to a reaction in a mixed solvent of alcohol and acid in a hydrogen environment under the action of a catalyst . The alcohol can range from C1 to C6, and the acid can be sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, or phosphoric acid .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield, fewer by-products, and easier post-treatment. The process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: epi-Sancycline Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typical for tetracycline antibiotics .

Common Reagents and Conditions:

Oxidation: Jones oxidation is commonly used, involving chromium trioxide and sulfuric acid in acetone.

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reactions with Grignard reagents to introduce alkyl groups.

Major Products: The major products formed from these reactions include modified tetracycline derivatives with altered antibacterial properties .

Scientific Research Applications

Chemistry: epi-Sancycline Hydrochloride is used in the synthesis of novel tetracycline derivatives. Its unique structure allows for the exploration of new chemical modifications .

Biology: In biological research, this compound is used to study protein synthesis inhibition in bacteria. It serves as a model compound to understand the mechanism of action of tetracycline antibiotics .

Medicine: this compound has potential therapeutic applications in treating bacterial infections resistant to other tetracyclines. Its broad-spectrum activity makes it a valuable antibiotic in clinical settings .

Industry: In the pharmaceutical industry, this compound is used to develop new antibiotics with improved efficacy and reduced resistance .

Mechanism of Action

epi-Sancycline Hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial protein synthesis .

Comparison with Similar Compounds

Tetracycline: The parent compound with a similar mechanism of action but different pharmacokinetics.

Doxycycline: A second-generation tetracycline with improved oral bioavailability and longer half-life.

Minocycline: Known for its enhanced activity against resistant bacteria.

Tigecycline: A third-generation tetracycline with a broader spectrum of activity.

Uniqueness: epi-Sancycline Hydrochloride is unique due to its epimeric structure, which provides distinct pharmacological properties compared to other tetracyclines. Its ability to overcome certain bacterial resistance mechanisms makes it a valuable addition to the tetracycline family .

Properties

Molecular Formula |

C21H23ClN2O7 |

|---|---|

Molecular Weight |

450.9 g/mol |

IUPAC Name |

4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H |

InChI Key |

CIJFGLCHAOVWRZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12287596.png)

![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)

![1-[3-Carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azetidine-2-carboxylic acid](/img/structure/B12287627.png)

![S-[(1R,2R,4R)-4-(Boc-amino)-2-hydroxycyclohexyl] Benzothioate](/img/structure/B12287641.png)